methyl 4-(2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate
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Overview
Description
METHYL 4-{2-[3-(4-METHOXYPHENYL)-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDO}BENZOATE is a complex organic compound that belongs to the class of triazole-pyrimidine hybrids. These compounds are known for their diverse biological activities, including neuroprotective and anti-inflammatory properties . The structure of this compound includes a triazole ring fused with a pyrimidine ring, which is further connected to a methoxyphenyl group and a benzoate ester.
Preparation Methods
The synthesis of METHYL 4-{2-[3-(4-METHOXYPHENYL)-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDO}BENZOATE typically involves a multi-step process. One common method includes the condensation of 4-methoxyphenylglyoxal with Meldrum’s acid, followed by cyclization and subsequent reactions to form the triazole-pyrimidine core . The reaction conditions often involve the use of solvents like acetonitrile (MeCN) and acidic media for the final formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
METHYL 4-{2-[3-(4-METHOXYPHENYL)-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDO}BENZOATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound can be used in the development of new pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of METHYL 4-{2-[3-(4-METHOXYPHENYL)-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDO}BENZOATE involves the inhibition of endoplasmic reticulum (ER) stress and apoptosis pathways . It interacts with molecular targets such as ATF4 and NF-kB proteins, leading to the suppression of inflammatory responses and protection of neuronal cells . The compound’s ability to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production further contributes to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar compounds to METHYL 4-{2-[3-(4-METHOXYPHENYL)-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDO}BENZOATE include other triazole-pyrimidine hybrids and derivatives. Some examples are:
2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid: This compound also contains a methoxyphenyl group and exhibits significant biological activity.
Triazole derivatives: These compounds are known for their diverse pharmacological activities, including antifungal, antibacterial, and anticancer properties.
The uniqueness of METHYL 4-{2-[3-(4-METHOXYPHENYL)-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDO}BENZOATE lies in its specific structure, which imparts distinct neuroprotective and anti-inflammatory properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H18N6O5 |
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Molecular Weight |
434.4 g/mol |
IUPAC Name |
methyl 4-[[2-[3-(4-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C21H18N6O5/c1-31-16-9-7-15(8-10-16)27-19-18(24-25-27)20(29)26(12-22-19)11-17(28)23-14-5-3-13(4-6-14)21(30)32-2/h3-10,12H,11H2,1-2H3,(H,23,28) |
InChI Key |
YOZKYXCTKMQKLT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)C(=O)OC)N=N2 |
Origin of Product |
United States |
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